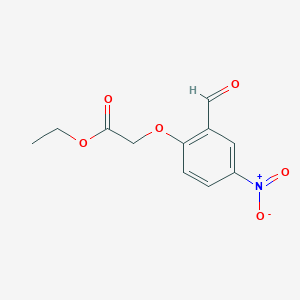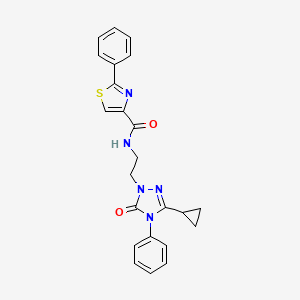![molecular formula C19H15FN8O4 B2537029 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 941919-80-8](/img/structure/B2537029.png)
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic molecule. It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are interesting due to their synthetic versatility and effective biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the class of compounds it belongs to. The presence of fluorophenyl, triazolopyrimidinyl, piperazinyl, and nitrofuran groups in the molecule suggests a complex structure with multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions of similar compounds involve interactions with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, similar compounds are typically solid at room temperature . The presence of a fluorophenyl group suggests that the compound might exhibit some degree of polarity.科学的研究の応用
Anticancer Activity
Compounds containing the 1,2,3-triazolo[4,5-d]pyrimidine scaffold have been shown to exhibit significant anticancer activity . They can interact with different target receptors, making them potential candidates for the development of new anticancer drugs .
Antimicrobial Activity
1,2,4-Triazoles, which are part of the compound’s structure, are known for their potent antimicrobial activity . This makes the compound a potential candidate for the development of new antibacterial agents, especially in the face of increasing microbial resistance .
Analgesic and Anti-inflammatory Activity
The compound’s 1,2,3-triazolo[4,5-d]pyrimidine scaffold and its derivatives have been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation-related conditions .
Antioxidant Activity
The 1,2,3-triazolo[4,5-d]pyrimidine scaffold has also been linked to antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting potential health benefits of this compound .
Antiviral Activity
The compound’s 1,2,3-triazolo[4,5-d]pyrimidine scaffold has been associated with antiviral activity . This suggests potential applications in the development of new antiviral drugs .
Enzyme Inhibition
Compounds with the 1,2,3-triazolo[4,5-d]pyrimidine scaffold have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .
Antitubercular Agents
The 1,2,3-triazolo[4,5-d]pyrimidine scaffold and its derivatives have shown potential as antitubercular agents . This suggests potential applications in the treatment of tuberculosis .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been linked to potential therapeutic applications in cancer treatment .
将来の方向性
特性
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN8O4/c20-12-1-3-13(4-2-12)27-18-16(23-24-27)17(21-11-22-18)25-7-9-26(10-8-25)19(29)14-5-6-15(32-14)28(30)31/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMXYFHQVHBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(adamantan-1-yl)formamido]acetate](/img/structure/B2536967.png)
